

Investigating the Neuroprotective Potential of Dregeoside A11 and a Novel Neuroprotective Agent, A11

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Compound of Interest

Compound Name: Dregeoside A11

Cat. No.: B1158051

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A Note on Compound Identification: Initial research indicates a potential point of confusion between two distinct compounds: **Dregeoside A11**, a natural product isolated from *Dregea volubilis*, and A11, a novel synthetic diaryl acylhydrazone derivative with demonstrated neuroprotective properties. While *Dregea volubilis* extracts have been associated with neuroprotective effects, detailed mechanistic studies and specific protocols for **Dregeoside A11** are not readily available in the current scientific literature.^{[1][2][3][4][5]}

Conversely, the diaryl acylhydrazone derivative A11 has been the subject of comprehensive studies detailing its neuroprotective potential against ischemic injury.^{[6][7]} This document will focus on the detailed application notes and protocols for the neuroprotective agent A11, as it aligns with the in-depth experimental data and mechanistic insights requested.

Application Notes for A11: A Novel Diaryl Acylhydrazone Derivative

These application notes provide a comprehensive overview of the neuroprotective potential of A11, a diaryl acylhydrazone derivative, in models of ischemic stroke. A11 has been shown to mitigate neuronal damage by alleviating apoptosis, oxidative stress, and mitochondrial dysfunction through the activation of pro-survival signaling pathways.^{[6][7]}

Mechanism of Action

A11 exerts its neuroprotective effects through a multi-faceted mechanism. In vitro and in vivo studies have demonstrated that A11 protects against ischemic neuronal injury by:

- **Reducing Apoptosis:** A11 significantly decreases the apoptotic rate in neuronal cells subjected to ischemic conditions.
- **Combating Oxidative Stress:** The compound effectively reduces the production of reactive oxygen species (ROS), a key contributor to neuronal damage in stroke.
- **Preserving Mitochondrial Function:** A11 helps maintain mitochondrial membrane potential and function, which is often compromised during ischemia.
- **Activating Pro-Survival Signaling Pathways:** The neuroprotective effects of A11 are associated with the upregulation of the PI3K/AKT and MEK/ERK signaling cascades, which are crucial for cell survival and proliferation.[\[6\]](#)[\[7\]](#)

Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on the neuroprotective effects of A11.

Table 1: In Vitro Neuroprotective Effects of A11 in Neuronal Cells

Experimental Model	Endpoint Measured	A11 Concentration (μM)	Result (% of Control)
Oxygen-Glucose Deprivation (OGD)	Cell Viability	0.3	Increased
1	Significantly Increased		
3	Significantly Increased		
Hydrogen Peroxide Induced Injury	Cell Viability	0.3	Increased
1	Significantly Increased		
3	Significantly Increased		
Glutamate-Induced Injury	Cell Viability	0.3	Increased
1	Significantly Increased		
3	Significantly Increased		
OGD	Apoptotic Rate	1	Decreased
3	Significantly Decreased		
OGD	Intracellular ROS	1	Decreased
3	Significantly Decreased		
OGD	Mitochondrial Membrane Potential	1	Increased
3	Significantly Increased		

Table 2: In Vivo Neuroprotective Effects of A11 in a Rat Model of Ischemic Stroke (MCAO)

Treatment Group	Dosage (mg/kg, i.v.)	Infarct Volume Reduction (%)	Neurological Deficit Score
Vehicle	-	-	High
A11	3	13.1 (p < 0.01 vs. vehicle)	Significantly Improved

Experimental Protocols

In Vitro Models of Ischemic Neuronal Injury

1. Oxygen-Glucose Deprivation (OGD) Model:

- Cell Line: Human neuroblastoma SH-SY5Y cells.
- Protocol:
 - Culture SH-SY5Y cells in a standard medium (e.g., MEM/F12 with 10% FBS).
 - To induce OGD, replace the culture medium with glucose-free Earle's Balanced Salt Solution (EBSS).
 - Place the cells in a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ for a duration sufficient to induce injury (e.g., 4-6 hours).
 - For reperfusion, replace the glucose-free EBSS with the standard culture medium and return the cells to a normoxic incubator (95% air, 5% CO₂) for 24 hours.
 - A11 or vehicle is co-incubated with the cells during the reperfusion phase.

2. Hydrogen Peroxide-Induced Oxidative Stress Model:

- Cell Line: SH-SY5Y cells.
- Protocol:
 - Plate SH-SY5Y cells and allow them to adhere overnight.

- Pre-treat the cells with various concentrations of A11 or vehicle for a specified period (e.g., 2 hours).
- Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to the culture medium at a final concentration determined by a dose-response curve (e.g., 200 µM).
- Incubate the cells with H₂O₂ for a duration sufficient to cause cell death (e.g., 24 hours).
- Assess cell viability using methods such as the MTT assay.

3. Glutamate-Induced Excitotoxicity Model:

- Cell Line: SH-SY5Y cells.
- Protocol:
 - Plate SH-SY5Y cells and allow them to attach.
 - Pre-treat the cells with A11 or vehicle for a designated time.
 - Induce excitotoxicity by adding glutamate to the culture medium at a concentration known to be toxic (e.g., 50 mM).
 - Incubate the cells with glutamate for a period that leads to significant cell death (e.g., 24 hours).
 - Measure cell viability.

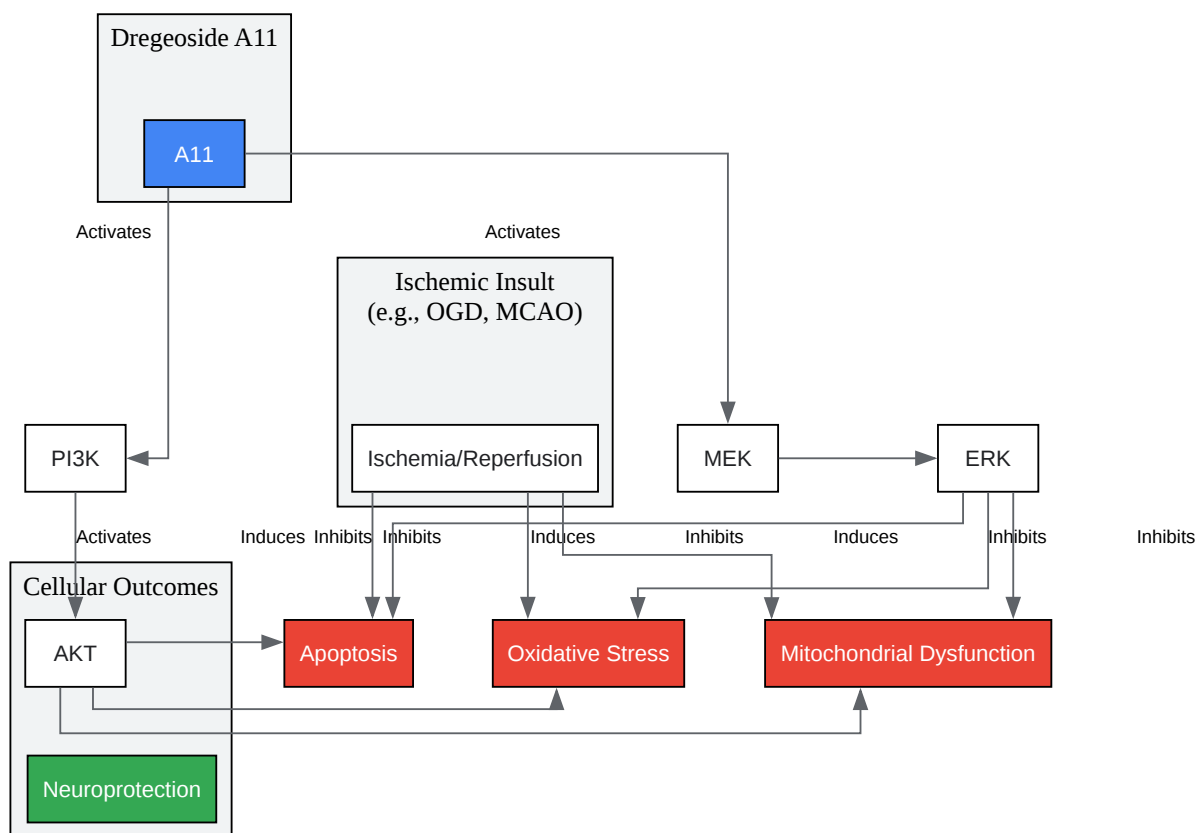
In Vivo Model of Ischemic Stroke

1. Middle Cerebral Artery Occlusion (MCAO) Rat Model:

- Animal Model: Male Sprague-Dawley rats.
- Protocol:
 - Anesthetize the rat using an appropriate anesthetic agent.

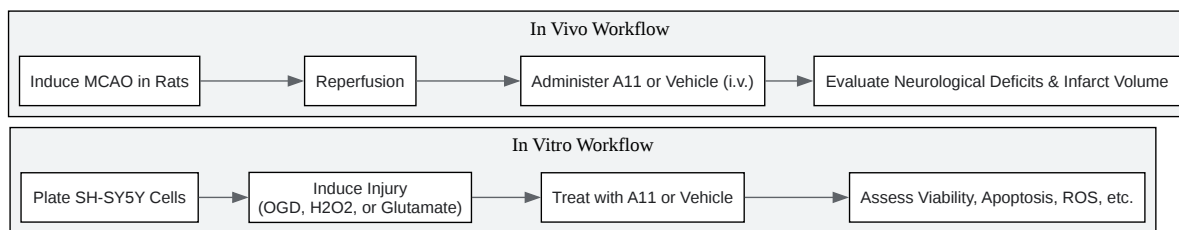
- Perform a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Introduce a nylon monofilament suture into the ICA via the ECA stump and advance it until it blocks the origin of the middle cerebral artery (MCA).
- Maintain the occlusion for a specific duration (e.g., 2 hours).
- To initiate reperfusion, withdraw the filament.
- Administer A11 (e.g., 3 mg/kg) or vehicle intravenously at the onset of reperfusion.
- After a set period (e.g., 24 hours), assess neurological deficits using a standardized scoring system.
- Euthanize the animals and perfuse the brains for infarct volume measurement using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

Visualizations



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Caption: Signaling pathway of A11 in neuroprotection.



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Caption: Experimental workflows for A11 studies.

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